molecular formula C9H18N2Si B14314312 2-Ethyl-4-methyl-1-(trimethylsilyl)-1H-imidazole CAS No. 116223-34-8

2-Ethyl-4-methyl-1-(trimethylsilyl)-1H-imidazole

Katalognummer: B14314312
CAS-Nummer: 116223-34-8
Molekulargewicht: 182.34 g/mol
InChI-Schlüssel: NULRDBGFJSPWDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-4-methyl-1-(trimethylsilyl)-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethyl group at position 2, a methyl group at position 4, and a trimethylsilyl group at position 1.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methyl-1-(trimethylsilyl)-1H-imidazole typically involves the reaction of 2-ethyl-4-methylimidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

2-Ethyl-4-methylimidazole+Trimethylsilyl chlorideThis compound+Hydrochloric acid\text{2-Ethyl-4-methylimidazole} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2-Ethyl-4-methylimidazole+Trimethylsilyl chloride→this compound+Hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-4-methyl-1-(trimethylsilyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkylating agents in the presence of a base.

Major Products

    Oxidation: Formation of corresponding imidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of imidazole derivatives with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-4-methyl-1-(trimethylsilyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Ethyl-4-methyl-1-(trimethylsilyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with specific molecular targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Ethyl-4-methylimidazole: Lacks the trimethylsilyl group, resulting in different chemical and physical properties.

    1-Trimethylsilyl-1H-imidazole: Lacks the ethyl and methyl groups, leading to different reactivity and applications.

Uniqueness

2-Ethyl-4-methyl-1-(trimethylsilyl)-1H-imidazole is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

116223-34-8

Molekularformel

C9H18N2Si

Molekulargewicht

182.34 g/mol

IUPAC-Name

(2-ethyl-4-methylimidazol-1-yl)-trimethylsilane

InChI

InChI=1S/C9H18N2Si/c1-6-9-10-8(2)7-11(9)12(3,4)5/h7H,6H2,1-5H3

InChI-Schlüssel

NULRDBGFJSPWDY-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=CN1[Si](C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.